molecular formula C24H18N2S3 B2925628 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-98-0

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2925628
CAS No.: 478029-98-0
M. Wt: 430.6
InChI Key: DZTPPJFLYSKXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C24H18N2S3 and its molecular weight is 430.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science Applications

One study focuses on the development of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include compounds related to 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine. These materials exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them promising for optical applications (Tapaswi et al., 2015).

Medicinal Chemistry Applications

  • Antifolate Inhibitors : Compounds structurally similar to this compound have been synthesized as potential inhibitors of thymidylate synthase, exhibiting antitumor and antibacterial activities. These compounds demonstrate the versatility of the core structure for developing therapeutics (Gangjee et al., 1996).

  • Solid-State Fluorescence Properties : Novel fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure have been synthesized, offering insights into the development of fluorescent materials for potential use in sensing and imaging applications (Yokota et al., 2012).

Molecular Docking Studies

A detailed study involving molecular docking of a compound with a structure closely related to this compound suggests potential as a chemotherapeutic agent. The study provides insights into the molecule's interactions with biological targets, highlighting its potential in drug design and discovery (Haress et al., 2015).

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)sulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2S3/c1-16-11-13-18(14-12-16)28-23-22-21(19-9-5-6-10-20(19)29-22)25-24(26-23)27-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTPPJFLYSKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.